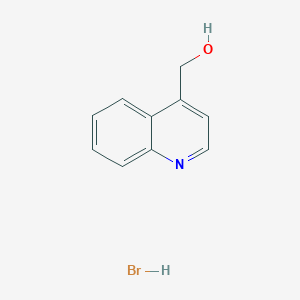

Quinolin-4-ylmethanol hydrobromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

quinolin-4-ylmethanol;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO.BrH/c12-7-8-5-6-11-10-4-2-1-3-9(8)10;/h1-6,12H,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLZBSTYKDWIFFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)CO.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Quinolin-4-ylmethanol Hydrobromide: Structure, Properties, and Synthesis

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of biologically active compounds.[1][2] Derivatives of quinoline have demonstrated a vast spectrum of pharmacological activities, including antimalarial, anticancer, antimicrobial, and anti-inflammatory properties.[3][4] This guide focuses on a specific derivative, Quinolin-4-ylmethanol, and its hydrobromide salt. The methanolic functional group at the 4-position serves as a critical synthetic handle for further molecular elaboration, making it a valuable building block in drug discovery programs.

The conversion of the parent compound to its hydrobromide salt is a common strategy in pharmaceutical development. This process protonates the basic nitrogen of the quinoline ring, typically enhancing the compound's crystallinity, stability, and, most importantly, its aqueous solubility—a critical factor for bioavailability and formulation. This document provides a detailed exploration of the chemical structure, properties, and a validated synthetic pathway for Quinolin-4-ylmethanol Hydrobromide, designed for researchers and professionals in the field of drug development.

Chemical Structure and Physicochemical Properties

Quinolin-4-ylmethanol consists of a quinoline ring system substituted at the C4 position with a hydroxymethyl group. The quinoline core is a bicyclic aromatic heterocycle, comprising a benzene ring fused to a pyridine ring. The hydrobromide salt is formed by the protonation of the pyridine nitrogen atom by hydrobromic acid.

Data Summary

Quantitative data for the free base, Quinolin-4-ylmethanol, are available through computational and experimental sources. However, specific experimental data for the hydrobromide salt are not widely reported in publicly accessible literature. The properties of the salt are therefore calculated or inferred based on established chemical principles.

| Property | Quinolin-4-ylmethanol (Free Base) | This compound (Salt) |

| Molecular Formula | C₁₀H₉NO | C₁₀H₁₀BrNO |

| Molecular Weight | 159.18 g/mol | 240.09 g/mol (Calculated) |

| Appearance | Solid (Expected) | Crystalline Solid (Expected) |

| Melting Point | Not widely reported | Expected to be higher than the free base |

| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol, methanol. | Expected to have enhanced solubility in water and polar protic solvents. |

| XLogP3 | 1.4 | Expected to be significantly lower (more hydrophilic) |

| Hydrogen Bond Donors | 1 | 2 (hydroxyl and protonated nitrogen) |

| Hydrogen Bond Acceptors | 2 | 1 (hydroxyl oxygen) |

Synthesis and Purification

The synthesis of this compound is most efficiently approached as a two-step process. The first step involves the synthesis of the precursor, Quinolin-4-ylmethanol, from a commercially available starting material. The second step is the salt formation.

Workflow Overview

Part 1: Synthesis of Quinolin-4-ylmethanol (Free Base)

The most direct and reliable method for preparing Quinolin-4-ylmethanol is through the reduction of Quinoline-4-carboxylic acid or its corresponding ester. Carboxylic acids are generally resistant to reduction by milder agents like sodium borohydride. Therefore, a powerful reducing agent such as Lithium Aluminum Hydride (LiAlH₄) is required for this transformation.[5][6] The high hydride-donating capacity of LiAlH₄ is essential to overcome the resonance stability of the carboxylate anion formed in situ.[7][8]

Experimental Protocol

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

-

Addition of Reducing Agent: Cool the flask to 0 °C using an ice bath. Carefully and portion-wise, add Lithium Aluminum Hydride (LiAlH₄, ~2.0 equivalents) to the stirred THF.

-

Causality:This exothermic addition is performed slowly at 0 °C to control the reaction rate and ensure safety. Anhydrous conditions are critical as LiAlH₄ reacts violently with water.

-

-

Addition of Starting Material: Dissolve Quinoline-4-carboxylic acid (1.0 equivalent) in a minimum amount of anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension at 0 °C via an addition funnel.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Cool the reaction mixture back to 0 °C. Cautiously and sequentially, add dropwise: a. Water (volume in mL equal to the mass of LiAlH₄ in g). b. 15% aqueous Sodium Hydroxide (volume in mL equal to the mass of LiAlH₄ in g). c. Water (volume in mL equal to 3 times the mass of LiAlH₄ in g).

-

Causality:This specific sequence (Fieser workup) is a standard and safe method for quenching LiAlH₄ reductions. It effectively neutralizes the excess hydride and precipitates the aluminum salts as a granular solid, which is easily filtered.

-

-

Workup and Isolation: Stir the resulting suspension at room temperature for 30 minutes. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with additional THF or ethyl acetate.

-

Purification: Combine the organic filtrates and evaporate the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield pure Quinolin-4-ylmethanol.

Part 2: Preparation of this compound

The formation of the hydrobromide salt is an acid-base reaction. The basic nitrogen of the quinoline ring is protonated by a strong acid, HBr. The resulting salt typically has lower solubility in nonpolar organic solvents, allowing it to crystallize or precipitate from the solution. The following is a representative protocol based on standard methods for forming hydrobromide salts of heterocyclic amines.[9]

Experimental Protocol

-

Dissolution: Dissolve the purified Quinolin-4-ylmethanol (1.0 equivalent) in a suitable anhydrous solvent, such as isopropanol or diethyl ether.

-

Acidification: Cool the solution in an ice bath. Slowly, add a solution of hydrobromic acid (HBr) in a compatible solvent (e.g., 15-25% HBr in isopropanol, ~1.1 equivalents) dropwise with vigorous stirring.[9]

-

Causality:The use of a slight excess of acid ensures complete protonation. The addition is performed at 0 °C as the acid-base neutralization is exothermic. The choice of solvent is critical; the free base should be soluble, while the resulting salt should be sparingly soluble to facilitate precipitation.

-

-

Crystallization: Upon addition of HBr, a precipitate should form. Continue stirring the suspension at 0 °C for 30-60 minutes to ensure complete crystallization.

-

Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold, anhydrous solvent (the same one used for the reaction) to remove any unreacted starting material or excess acid.

-

Drying: Dry the resulting crystalline solid under vacuum to obtain pure this compound.

Spectroscopic Analysis

Definitive spectroscopic data for the hydrobromide salt is scarce. The following analysis is based on the expected spectral characteristics of the parent molecule, Quinolin-4-ylmethanol, with annotations on the anticipated changes upon protonation.

¹H NMR Spectroscopy

The proton NMR spectrum is the most powerful tool for confirming the structure.

-

Aromatic Region (δ 7.5-9.0 ppm): The quinoline ring system will display a series of complex multiplets in this region.[10] The proton at the C2 position is typically the most deshielded due to its proximity to the nitrogen atom and will appear at the lowest field, often as a doublet. Upon protonation to form the hydrobromide salt, the electron-withdrawing effect of the now-cationic nitrogen (N-H⁺) will cause all protons on the quinoline ring, especially those on the pyridine portion (H2, H3), to shift further downfield.

-

Methylene Protons (δ ~5.0 ppm): The two protons of the -CH₂OH group would appear as a singlet. Its chemical shift is influenced by the adjacent aromatic ring and the hydroxyl group.

-

Hydroxyl Proton (variable): The -OH proton will appear as a broad singlet with a variable chemical shift, depending on concentration and solvent.

-

N-H Proton (for the salt, δ > 12 ppm): In the hydrobromide salt, a new, typically broad signal for the N-H⁺ proton will appear at a very low field, often above 12 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

-

O-H Stretch (broad, ~3200-3600 cm⁻¹): A strong, broad absorption in this region is characteristic of the hydroxyl group's O-H stretching vibration.[11]

-

Aromatic C-H Stretch (sharp, ~3000-3100 cm⁻¹): Sharp peaks corresponding to the C-H bonds of the quinoline ring.

-

C=C and C=N Stretches (~1500-1650 cm⁻¹): A series of sharp to medium absorptions in this fingerprint region are characteristic of the aromatic quinoline core.[12]

-

C-O Stretch (~1050-1150 cm⁻¹): A strong absorption corresponding to the stretching of the primary alcohol C-O bond.

-

N-H⁺ Bending (for the salt, ~2400-2800 cm⁻¹): Upon formation of the hydrobromide salt, broad absorptions corresponding to the N-H⁺ stretching and bending vibrations are expected to appear.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern. For the free base, using Electron Impact (EI) ionization:

-

Molecular Ion (M⁺): A strong peak corresponding to the molecular weight of the free base (m/z = 159) is expected.

-

Key Fragments: Common fragmentation pathways would include the loss of a hydroxyl radical ([M-OH]⁺, m/z = 142) or the entire hydroxymethyl group ([M-CH₂OH]⁺, m/z = 128), which would be a stable quinolyl cation.[13]

For the hydrobromide salt, using a soft ionization technique like Electrospray Ionization (ESI+), the spectrum would be dominated by the molecular ion of the free base [M+H]⁺ at m/z 160.

Applications in Drug Development

Quinolin-4-ylmethanol and its derivatives are highly valuable scaffolds in medicinal chemistry. The quinoline core itself is a key pharmacophore in numerous approved drugs.[14] The primary utility of Quinolin-4-ylmethanol lies in its role as a versatile synthetic intermediate.

-

Antimalarial Agents: The 4-methanolquinoline core is a substructure of the famous antimalarial drug quinine and its synthetic analogs like mefloquine. This scaffold is crucial for activity against Plasmodium falciparum.[3]

-

Anticancer Therapeutics: Many quinoline derivatives have been investigated as anticancer agents, functioning through various mechanisms such as kinase inhibition and DNA intercalation.[1][4] The hydroxyl group of Quinolin-4-ylmethanol can be easily oxidized to an aldehyde for further elaboration or converted into an ether or ester linkage to attach other pharmacophores, creating hybrid molecules with potential dual-action mechanisms.

-

Antimicrobial Agents: The quinoline ring is the foundation of the quinolone class of antibiotics. While Quinolin-4-ylmethanol itself is not a primary antibiotic, its structure can be modified to develop novel antibacterial or antifungal agents.[2][15]

The synthesis of the hydrobromide salt is a critical step in advancing such compounds from discovery to preclinical development, as it often confers the necessary physicochemical properties for in vivo testing and formulation.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 80479, 4-(Hydroxymethyl)quinoline. Retrieved from [Link]

- Pfitzinger, W. (1886). Chinolinderivate aus Isatinsäure. Journal für Praktische Chemie, 33(1), 100. (Note: This is a historical reference for a foundational synthesis method of quinoline-4-carboxylic acids).

- Doebner, O. (1887). Ueber α-Alkyl- und α-Phenylchinin-β-carbonsäuren und über die bei der Einwirkung von Aldehyden auf Aldehyd-Ammoniake und Amine entstehenden Producte. Justus Liebigs Annalen der Chemie, 242(3), 265-301. (Note: Foundational reference for the Doebner reaction).

-

Krygowski, T. M., & Szatylowicz, H. (2023). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Molbank, 2023(4), M1747. [Link]

-

Master Organic Chemistry (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

- Verma, A., Joshi, N., Singh, A., & Tiwari, M. (2014). Biological activities of quinoline derivatives. International Journal of Pharmaceutical Sciences and Research, 5(5), 1695.

- Google Patents. (2010). US20100204470A1 - Method for salt preparation.

- Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230.

- Kumar, S., Bawa, S., & Gupta, H. (2016). Biological activities of quinoline derivatives. Mini reviews in medicinal chemistry, 16(1), 56-70.

-

ResearchGate. (n.d.). Synthesis of pyrano[3,2-c]quinoline-4-carboxylates and 2-(4-oxo-1,4-dihydroquinolin-3-yl)fumarates. Retrieved from [Link]

- Van der poel, H., et al. (2013). Synthesis of Quaternary Heterocyclic Salts. Molecules, 18(12), 15364-15381.

- Nystrom, R. F., & Brown, W. G. (1947). Reduction of Organic Compounds by Lithium Aluminum Hydride. II. Carboxylic Acids. Journal of the American Chemical Society, 69(10), 2548-2549.

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0033731). Retrieved from [Link]

- Bernstein, M. P., et al. (2005). Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar. NASA Ames Research Center.

-

Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

- Solomon, V. R., & Lee, H. (2021). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. Biomedicine & Pharmacotherapy, 142, 112041.

-

Chemistry university. (2021, April 26). Lithium Aluminum Hydride Reduction of Carboxylic Acids (mechanism) [Video]. YouTube. [Link]

- Google Patents. (2012). US20120071669A1 - Process for preparation of eletriptan and salt thereof.

-

ResearchGate. (n.d.). The ¹H-NMR spectrum corresponding to newly synthesized compound 4. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 594412, Quinolin-8-ylmethanol. Retrieved from [Link]

- Google Patents. (2013). CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative.

-

NileRed. (2014, October 28). How to make Hydrobromic Acid [Video]. YouTube. [Link]

- Cuny, G. D., et al. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Synthesis, 48(15), 2335-2354.

- Szychowski, J., et al. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(3), 614.

-

The Organic Chemistry Tutor. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy [Video]. YouTube. [Link]

- Al-Otaibi, J. S., et al. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trade Science Inc.

- Al-Zoubi, R. M., et al. (2023).

- Huan, T. T. (2021). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. HETEROCYCLES, 104(2).

- Nystrom, R. F. (1947). Reduction of Organic Compounds by Lithium Aluminum Hydride. II. Carboxylic Acids. Journal of the American Chemical Society, 69(5), 1197-1199.

- R Discovery. (n.d.). HBr Salt Research Articles.

- Medwin Publishers. (2022). Phytochemical Screening by FTIR Spectroscopic Analysis in the Methanolic Extracts Coffee (C. Arabica. L) to Seeds and.

- Osman, A. N., & El-Gendy, A. A. (1993). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 47(3), 173-176.

-

The Organic Chemistry Tutor. (2019, July 19). 07.05 Other Reductions by Lithium Aluminum Hydride [Video]. YouTube. [Link]

- Kumar, A., et al. (2021). Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. Journal of Heterocyclic Chemistry, 58(1), 4-25.

- Jetir.org. (2014).

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12662983, (Quinolin-3-yl)methanol. Retrieved from [Link]

-

MassBank. (2019). Quinoline. Retrieved from [Link]

Sources

- 1. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. youtube.com [youtube.com]

- 9. US20120071669A1 - process for preparation of eletriptan and salt thereof - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. medwinpublisher.org [medwinpublisher.org]

- 12. mdpi.com [mdpi.com]

- 13. chempap.org [chempap.org]

- 14. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 15. mdpi.com [mdpi.com]

The Synthesis and Characterization of Quinolin-4-ylmethanol Hydrobromide: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the synthesis and characterization of Quinolin-4-ylmethanol hydrobromide, a heterocyclic compound of significant interest in medicinal chemistry. Quinoline scaffolds are integral to a wide array of pharmacologically active agents, and the functionalization of this core structure is a key strategy in drug discovery.[1][2][3] This document details a robust synthetic pathway, comprehensive characterization methodologies, and critical safety considerations. It is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of this compound's preparation and analytical validation. The guide emphasizes the rationale behind experimental choices, ensuring a reproducible and scalable process.

Introduction: The Significance of the Quinoline Moiety

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry.[1][4] Its derivatives have demonstrated a remarkable breadth of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][3][5] The versatility of the quinoline nucleus allows for structural modifications that can fine-tune its pharmacokinetic and pharmacodynamic properties. This compound, as a functionalized derivative, presents a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the construction of the quinoline core, followed by functional group manipulation and, finally, salt formation. The chosen synthetic strategy is designed for efficiency and scalability, prioritizing commercially available starting materials and well-established chemical transformations.

Synthetic Strategy Overview

The overall synthetic workflow can be visualized as a three-stage process:

Caption: A three-stage workflow for the synthesis of this compound.

Stage 1: Synthesis of Quinoline-4-carboxylic acid

The Pfitzinger reaction provides a reliable method for the synthesis of quinoline-4-carboxylic acids from isatin and a carbonyl compound.[6][7] This reaction is advantageous due to the ready availability of a wide variety of substituted isatins and carbonyl compounds, allowing for the generation of diverse quinoline scaffolds.

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve isatin (1 equivalent) in a 10% aqueous potassium hydroxide solution.

-

Heat the mixture to 100°C to facilitate the ring-opening of isatin.

-

Slowly add the desired ketone or aldehyde (1.2 equivalents) to the reaction mixture.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and acidify with a 1 M hydrochloric acid solution to a pH of approximately 4-5.

-

The precipitated crude quinoline-4-carboxylic acid is collected by filtration, washed with cold water, and dried under vacuum.

Stage 2: Reduction to Quinolin-4-ylmethanol

The reduction of the carboxylic acid at the 4-position of the quinoline ring to the corresponding alcohol can be achieved through a two-step process involving the formation of an intermediate aldehyde, or directly using a powerful reducing agent. For better control and selectivity, the two-step approach is often preferred.

2.3.1. Conversion to Quinoline-4-carboxaldehyde

The carboxylic acid is first converted to a more reactive species, such as an acid chloride or an ester, which can then be selectively reduced to the aldehyde.

2.3.2. Reduction of Quinoline-4-carboxaldehyde to Quinolin-4-ylmethanol

The selective reduction of the aldehyde to the primary alcohol is a critical step. Sodium borohydride (NaBH₄) is a suitable reagent for this transformation due to its mild nature and high selectivity for aldehydes over other potentially reducible functional groups within the quinoline ring system.

Experimental Protocol:

-

Suspend quinoline-4-carboxaldehyde (1 equivalent) in methanol in a round-bottom flask.

-

Cool the suspension in an ice bath to 0-5°C.

-

Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred suspension.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Quinolin-4-ylmethanol.

Stage 3: Formation of this compound

The final step involves the formation of the hydrobromide salt, which often improves the compound's stability and handling properties. This is achieved by reacting the alcohol with hydrobromic acid.

Experimental Protocol:

-

Dissolve the crude Quinolin-4-ylmethanol in a minimal amount of a suitable solvent, such as diethyl ether or isopropanol.

-

Cool the solution in an ice bath.

-

Slowly add a 48% aqueous solution of hydrobromic acid (1.1 equivalents) dropwise with stirring.[2]

-

The hydrobromide salt will precipitate out of the solution.

-

Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

-

Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and analytical techniques should be employed.

Caption: A comprehensive workflow for the characterization of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure. The expected chemical shifts provide a detailed map of the proton and carbon environments within the molecule.

| ¹H NMR (Expected Chemical Shifts) | ¹³C NMR (Expected Chemical Shifts) |

| Proton | δ (ppm) |

| Aromatic-H (Quinoline) | 7.5 - 9.0 |

| -CH₂- | ~4.8 |

| -OH | Variable |

| N-H⁺ (HBr salt) | Broad, downfield |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups in the molecule.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H stretch (alcohol) | 3200 - 3600 (broad) |

| C-H stretch (aromatic) | 3000 - 3100 |

| C-H stretch (aliphatic) | 2850 - 3000 |

| C=C and C=N stretch (aromatic) | 1400 - 1600 |

| C-O stretch (primary alcohol) | 1000 - 1075 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. For Quinolin-4-ylmethanol, the expected molecular ion peak [M]⁺ would be at m/z 159.18.[8] In the case of the hydrobromide salt, the analysis might show the free base after the loss of HBr.

Melting Point Analysis

The melting point is a crucial indicator of the purity of a crystalline solid. A sharp and well-defined melting point range suggests a high degree of purity.

Safety and Handling

Quinoline and its derivatives should be handled with appropriate safety precautions in a well-ventilated fume hood.[8][9]

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.[9] In case of contact, flush the affected area with copious amounts of water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[10]

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This technical guide has outlined a comprehensive and practical approach to the synthesis and characterization of this compound. By providing a detailed rationale for the chosen methodologies and a thorough analytical framework, this document serves as a valuable resource for scientists engaged in the discovery and development of novel quinoline-based therapeutic agents. The successful synthesis and characterization of this key intermediate pave the way for further exploration of its potential in medicinal chemistry.

References

-

Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. PubMed Central. Available at: [Link]

-

synthesis of quinoline derivatives and its applications | PPTX. Slideshare. Available at: [Link]

-

Application of Quinoline Ring in Structural Modification of Natural Products. PMC - NIH. Available at: [Link]

-

Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Available at: [Link]

-

Quinoline - SAFETY DATA SHEET. Penta chemicals. Available at: [Link]

-

4-(Hydroxymethyl)quinoline. PubChem. Available at: [Link]

-

design and synthesis series of novel quinolinyl methanol's derivatives. ResearchGate. Available at: [Link]

-

Techno PharmChem - QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Techno PharmChem. Available at: [Link]

-

alkyl and alkylene bromides. Organic Syntheses Procedure. Available at: [Link]

- CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative. Google Patents.

Sources

- 1. rsc.org [rsc.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Sciencemadness Discussion Board - Synthesis of n-alkyl bromides from corresponding alcohols - Powered by XMB 1.9.11 [sciencemadness.org]

- 4. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quinolin-8-ylmethanol | C10H9NO | CID 594412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative - Google Patents [patents.google.com]

- 8. 4-(Hydroxymethyl)quinoline | C10H9NO | CID 80479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. jocpr.com [jocpr.com]

- 10. m.youtube.com [m.youtube.com]

Quinolin-4-ylmethanol hydrobromide mechanism of action

An In-Depth Technical Guide to the Postulated Mechanisms of Action of Quinolin-4-ylmethanol Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, giving rise to a plethora of compounds with a wide array of pharmacological activities. This compound, as a member of this versatile class, presents an intriguing subject for mechanistic investigation. While its specific molecular interactions are not yet fully elucidated in publicly available literature, its structural features suggest several plausible mechanisms of action based on well-characterized quinoline derivatives. This guide provides a comprehensive exploration of these potential mechanisms, drawing parallels from established anticancer, antimicrobial, and enzyme-inhibiting quinoline compounds. We will delve into the structural basis for these hypotheses and propose detailed experimental workflows for the definitive elucidation of the biological activity of this compound. This document is intended to serve as a foundational resource for researchers aiming to investigate this and similar quinoline-based compounds.

The Quinoline Moiety: A Privileged Scaffold in Drug Discovery

Quinoline, a heterocyclic aromatic compound formed by the fusion of a benzene and a pyridine ring, is a prominent structural motif in a vast number of natural and synthetic bioactive molecules.[1][2][3] Its unique electronic properties and rigid bicyclic structure make it an ideal scaffold for designing compounds that can interact with a diverse range of biological targets. Consequently, quinoline derivatives have been successfully developed into drugs for treating a wide spectrum of diseases, including cancer, malaria, bacterial infections, and inflammatory conditions.[3][4][5]

This compound belongs to this distinguished family of compounds. While extensive research has been conducted on various quinoline derivatives, the specific mechanism of action for this particular molecule remains an area of active investigation. This guide, therefore, adopts an inferential approach, postulating potential mechanisms based on the established activities of structurally analogous quinoline compounds.

Structural Analysis of Quinolin-4-ylmethanol

The biological activity of any compound is intrinsically linked to its molecular structure. The key features of quinolin-4-ylmethanol are:

-

The Quinoline Core: This bicyclic system is the foundational pharmacophore. Its aromatic nature allows for π-π stacking interactions with aromatic residues in protein targets. The nitrogen atom can act as a hydrogen bond acceptor, further anchoring the molecule in a binding pocket.

-

The 4-Methanol Group (-CH₂OH): The substituent at the 4-position of the quinoline ring is critical in defining its biological specificity. The hydroxyl group can act as both a hydrogen bond donor and acceptor, enabling specific interactions with target proteins. Its presence also influences the molecule's solubility and overall pharmacokinetic properties.

The hydrobromide salt form is primarily used to enhance the compound's stability and aqueous solubility for experimental purposes.

Postulated Mechanisms of Action Based on the Quinoline Pharmacophore

Based on the extensive literature on quinoline derivatives, we can hypothesize several potential mechanisms of action for this compound.

Anticancer Activity

The quinoline scaffold is present in numerous compounds with demonstrated anticancer properties.[4][5][6]

-

Induction of Catastrophic Vacuolization: A notable example is Vacquinol-1, a quinoline derivative that induces rapid, non-apoptotic cell death in glioblastoma cells through catastrophic vacuolization.[7] This process involves the massive formation of cytoplasmic vacuoles derived from the endosomal/lysosomal compartment, leading to cell collapse. Given the structural similarity, it is plausible that quinolin-4-ylmethanol could trigger a similar cell death pathway.

-

Topoisomerase Inhibition: Certain fluoroquinolones, a class of antibiotics, have also been shown to inhibit topoisomerase II in cancer cells, leading to apoptosis.[4] Topoisomerases are crucial enzymes for managing DNA topology during replication and transcription. Their inhibition leads to DNA damage and cell death.

-

Tubulin Polymerization Inhibition: The quinoline ring can act as a bioisostere for other aromatic systems in known tubulin polymerization inhibitors.[5] By interfering with microtubule dynamics, these compounds can arrest the cell cycle in mitosis, ultimately leading to apoptosis.

Antimicrobial Activity

The most well-known application of quinoline derivatives is in antimicrobial therapy, particularly the fluoroquinolones.

-

Inhibition of Bacterial DNA Gyrase and Topoisomerase IV: Fluoroquinolones exert their bactericidal effects by forming a stable complex with bacterial DNA and these type II topoisomerase enzymes.[8] This complex traps the enzymes in the process of DNA cleavage, leading to double-strand breaks and bacterial cell death.[8] While quinolin-4-ylmethanol lacks the typical carboxylic acid and fluorine substituents of classic fluoroquinolones, the core quinoline scaffold could still allow for some level of interaction with these bacterial enzymes.

Enzyme Inhibition

The quinoline structure is a versatile template for designing enzyme inhibitors for various therapeutic areas.

-

Dihydroorotate Dehydrogenase (DHODH) Inhibition: Quinoline-4-carboxylic acid derivatives have been identified as potent inhibitors of DHODH, a key enzyme in the de novo pyrimidine biosynthesis pathway.[9][10] Inhibition of DHODH depletes the cellular pool of pyrimidines, which is essential for DNA and RNA synthesis, thereby halting cell proliferation.[9] It is conceivable that the methanol group at the 4-position of quinolin-4-ylmethanol could engage in similar hydrogen bonding interactions within the DHODH active site as the carboxylic acid group of other known inhibitors.

-

Phosphodiesterase 10A (PDE10A) Inhibition: Recent computational studies have identified quinoline alkaloids as potential inhibitors of PDE10A, an enzyme highly expressed in the brain's striatum.[11] PDE10A inhibitors are being investigated for the treatment of neurological disorders like Parkinson's disease.[11]

-

Antimalarial Activity via Inhibition of Translation Elongation Factor 2 (PfEF2): A series of quinoline-4-carboxamides have demonstrated potent antimalarial activity by inhibiting the Plasmodium falciparum elongation factor 2 (PfEF2), an essential protein for parasite protein synthesis.[12] This highlights another potential enzymatic target for quinoline-based compounds.

Proposed Experimental Workflows for Mechanism of Action Elucidation

To systematically investigate the mechanism of action of this compound, a multi-pronged approach is recommended.

Initial Phenotypic Screening

A broad-based phenotypic screening is the first step to narrow down the potential biological activities.

Experimental Protocol: Cell Viability and Proliferation Assays

-

Cell Lines: A panel of human cancer cell lines (e.g., glioblastoma, breast, lung, colon) and a selection of bacterial strains (Gram-positive and Gram-negative) should be used.

-

Treatment: Cells are treated with a serial dilution of this compound for 24, 48, and 72 hours.

-

Assay: Cell viability can be assessed using MTT, MTS, or resazurin-based assays. Proliferation can be measured using BrdU incorporation or Ki-67 staining.

-

Data Analysis: The half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀) is calculated for each cell line and time point.

Data Presentation: Summary of IC₅₀ Values

| Cell Line/Bacterial Strain | IC₅₀ (µM) at 48h |

| Glioblastoma (e.g., U87) | Experimental Value |

| Breast Cancer (e.g., MCF-7) | Experimental Value |

| Staphylococcus aureus | Experimental Value |

| Escherichia coli | Experimental Value |

Target Identification and Validation

If significant anticancer or antimicrobial activity is observed, the next step is to identify the molecular target(s).

Experimental Workflow: Target Identification

Caption: Workflow for target identification and validation.

Downstream Signaling and Cellular Effects

Once a target is validated, the downstream cellular consequences of its modulation need to be investigated.

Signaling Pathway Analysis: A Hypothetical Example for DHODH Inhibition

Caption: Postulated pathway for DHODH inhibition.

Experimental Protocol: Cell Cycle Analysis

-

Cell Treatment: Treat cancer cells with this compound at its IC₅₀ concentration for 24 hours.

-

Staining: Harvest cells, fix in ethanol, and stain with propidium iodide (PI).

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Analysis: Quantify the percentage of cells in each phase of the cell cycle (G₀/G₁, S, G₂/M). An accumulation of cells in the S-phase would support the DHODH inhibition hypothesis.

Conclusion and Future Directions

This compound is a compound of significant interest due to its privileged quinoline scaffold. While its precise mechanism of action awaits definitive experimental confirmation, the wealth of data on related compounds allows for the formulation of several credible hypotheses, including the induction of catastrophic vacuolization, and the inhibition of key enzymes such as topoisomerases and DHODH.

The experimental workflows detailed in this guide provide a clear roadmap for researchers to systematically investigate these possibilities. Future work should also focus on structure-activity relationship (SAR) studies, synthesizing and testing derivatives of quinolin-4-ylmethanol to optimize potency and selectivity for a chosen biological target. Such studies will be invaluable in unlocking the full therapeutic potential of this promising class of molecules.

References

- Abdal-hay, A., et al. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHI22xoCQreEn0qzFbcEpiBvInmhqRixz4XJw0JQVDs-QWhaVhUcPRD-KvY0w_OS6-Chxlh_a72ps12bYg9RQM5_MssJarCI95JCc_0rJOwk7EeWjP-U2p6bXWN5W1_Uwm-P__Lf234a5x3tpQ=]

-

Eriksson, E., et al. (2016). The Oncolytic Efficacy and in Vivo Pharmacokinetics of methanol (Vacquinol-1) Are Governed by Distinct Stereochemical Features. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGVyu9-nfVziG3E-IbAhzEmU23zJcoSpBYGDco8qqckC3keFlzjmQ7M0N1_459WkwW3bjJR125UdCPWiRkBH_j_r3RaI_eP6FdMZ4q2_8NY2o6Svb7k2zvQGoh0-VpEYnb1Jt4=]

- Goodman, J. R., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH14ye6GZjuNfjiKhAqEig1_MbPlBj1XfItUVDCFOIeKUrg_LVisMA2P-Jub89jf8KPLhyXvdq9VTAemK_fwVGjc0KDrnTIdBLd7HymVLUgPE8Hwm0BAl2Ypu68P3l6OC6PyjY3_aLxZFQaxA==]

- Katarzyna, S., et al. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFuW4NzR7x6RODTStEfTsj3z0kB7bk2CLLrw2fmsJYQB1qnyGHQjQtsxSnq-eYeqhC-iKDdD2BOjbobt62CtQCcGhg0Ew981C9X0KLiAftfWeGKUCYh_NsCQeTHlFf_rkH]

- Kumar, A., et al. (2009). Biological activities of quinoline derivatives. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHcKRMSA8QqEhvNaOfkrIklAkOT00oydyxDUSGv_LSPHGHW35EqqXSMri0AVRuWAlAPlpYgSbgRS080TdkzZlXVjeW3xzqz2gtzS4xs7PEdQ-u8-zuB6e0HOsTyY3HW2I-ut8=]

- Patel, D. A., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFprZYKRYfBCvDIBlVXHm_7822T5nRGS3npbtoLiuG2V83YilrrAiAHKqcyRpcwuj_WbeyCDocJRB2FZnbS_qHxddWiLVCa3mAei1yguUr6-MF_IpeA6qfRbQfR238ZPNQH7o88wHzPHdOk9UG0wrBZ1gyBWWNyv88EZBHjM3dyVSQC_7V_s7fqPLW0J4l2w4ejzPp9_ZcszsgGc2WCv5gDplPKzdPb7VnxPepXUp0w1BLeLdz6UKAMowb958uUUUc_UIc=]

- Singh, A., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZPHBHbditoKc-SrLt_oeYfOAMQGTy0PwEHIboos66DJhsGdzYLbO00r_76RadDUh6m2JFh3ext76D7LGS1YvCiIz6pV7dFdushZZAkF4oSlfdOo0POTglw8lgKfhLuYVk6_GGhILjy-mwM4w=]

- Al-Bayati, F. A. H., et al. (2024). A synthesis, characterization and biological activity evaluation of novel quinoline derivatives as antibacterial drug. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEq7x2BDj5moZAncFvu1x1F0nqrbxkrTruqxtwEZGRenCfTP7tUlN0WOLZvFvZHoX574ZQOCsTkJfNejKtPx8h4Y4pAbvMxpm_h8uFBd0a27qYR5bYdS4_Hfe3qzVg7uJSvbY0=]

- Dawle, J. K., et al. (2018). design and synthesis series of novel quinolinyl methanol's derivatives. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNUbHZpmD6ixUx5uFid8HLzo6NaK7TolvWV4LdH2Q-X1mzM1ZQmG_Cqr8vPp9NG8kbT80KibyxWldxYTNj-LvpPfTQ2ZSFneUztlnzAqE6Q203mnVb60T2CMYldQrupCi9uewmJSaRrUlbtFJZifDDfQVQWTKqfNGKSQxQddzy9oLNOQJfY-uXH5QiXh63tzYZeb6lgB2mCOG-um3_vDRWgX3CyUzQveFA0FeYCnwHwotvhA==]

- Gupta, H., et al. (2025). (PDF) Biological Activities of Quinoline Derivatives. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEsaI6k1d2bzgJYpx39Vrh8tNGPzlDxm5dQC2g_iqNCY6a634Ds-I2FaBGRQuAUwbe6VJwkC75bvujq1W_fsjEgbqNNtH3ZTo-g_YJLYb-uSnVWhVTuda2P0DugOYMoYjviWOqYpm8rqyn8QBu0rdsT0tdLbeEoxS0tBfRN4IVbSTz3O1DndnCDrhABJyDLXDm-TlW5hJbxtHjQ]

- National Center for Biotechnology Information. (n.d.). 4-(Hydroxymethyl)quinoline. PubChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHogA2BFoLdQ899ykP4PbEWGkHEhmc63xThyY2OvFSqVnJaKf0A6IYHdazNEWIWXvIsBwvZ2fXssbuHGAAKXAsTVZa0gKku_6FW1tt0NcGQ-JXThggpMzKwNfWgZDC82QQkbkmX3Iqzjv0QXdUTrM47u7m23MyesV7o9wtQPvA=]

- Baragaña, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2eg403YvqVOj4DG_O_9kh8m0yuP5qnKjNtRii-PnPDWFoX9U6RwZhTXAZFsoFMocK7E_rCvLXFUFo3ljuH1bD0_sY7au5VpLgnOqeZu6ss3t8Z5NoZvhlC_SSmyq-W4x3hlk=]

- Furet, P., et al. (1998). Synthesis and SAR of a novel, potent and structurally simple LTD4 antagonist of the quinoline class. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7N3hu6ZtQC59637lseKhlitVeAdQhiOEslCP9CXtyn9zKUskXYRT0HoVvXapKD39juMGnoKQmzbByIVPqh8NHWj7XtT7aViaBmeL80rZNs3DfnjyqMyfWT9LukVVuNzO3wQ==]

- Goodman, J. R., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFX3f-KEJDtEVQAokQ-Py5Siuflvh3dwT6V461os1inNHQbm6dkFvjq635K7rO5Ym7rj-GdipmRhs5iM4ztYAkLUv1Jx4BahJkKWZQVygAhlwYtZQpYarjdFGtDGAktDB4jVn8=]

- Aldred, K. J., et al. (2014). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVMEoo9Q4qiXqaB6tPPTlqXq-agIEgRwAlLQDVDaQ4EZyuUipL15sMm27NUtHSkbI-OiJNoj2Mt0u-o6NBfr1Tabh8i1xR-nsD-3VrSO8YozW3Hmfl4r7Vu3H7TUvWZc0HmrHjAHzSJ1tG4w==]

- He, J.-F., et al. (2005). Design, synthesis, and biological evaluation of novel 4-hydro-quinoline-3-carboxamide derivatives as an immunomodulator. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6GH-fDQfmwGkuK_OqhQ0OO1gTrHoyJKK1wlW_u5Sw1Et2yetvEMsO3hbDztVVPqkB77GzPIShsHdA4mRBI1gTIf_oEYPL54Ru1c1oODOXEU5AzkO8i53LeZY9lqaH4PgCLH0=]

- Taylor & Francis. (2021). Quinoline – Knowledge and References. Taylor & Francis. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIwONGCeNzFMvBn64-daN5zjrD3NW2h_mJ9vT_0K9_fJQD4oJnaRW1-wn9mwQn6JTjfEqm7RMJySA6LTfS_61EvKSeqsIsrpDfO5lYvVQZejlV-tcKkGRWxewgKWAosS4blZIho9286GYddVAy--4Fm8Y5Oh2512Czhfpm7qJETtZpBCxmKfBJpyzcnTC6]

- He, J.-F., et al. (2025). Design, Synthesis, and Biological Evaluation of Novel 4-Hydro-quinoline-3-carboxamide Derivatives as an Immunomodulator. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbqALNGaovv2-Kd_PhAqjNf9g26gHzRc3Qbgo4cbSXYcVAJa9NRxV5dh3ByRGMRGOQezSjdIcdj-EpwnQsd57CM7moduHSQXED8TPapAJNxlTd_TQojBEzD6kXAoaLLqqatSTXF2M-NJDqf2BGWdSKJNEqlgxQbQxSCPnxVV2R7uPpV1DjfpII_OQvse3Tz5Ohhnhy6OlsqSrqayC29CCAM8OZ2DsUuAMs8W1i-FqNK2jftrrWeCR0U6ijW1AvK2kkcDcSJq95YT4Qkto1yxyM2IqiBSRpgrbUfEbD1BKywQg=]

- Reis, A. S., et al. (n.d.). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGp8qbPrYlPFmwzc_xofhK4Kw4tyuFWhwcd_DPXgLzTDvOLct-EQYLyKpZxTvYCTzscgr0krPfFpzj4UqWIy3pRpAIiiazMn__CQMcof2mL9poPbB5HLqGUwIOXxRaua-gxet2Gr9arprzh25s=]

- National Center for Biotechnology Information. (n.d.). Quinolin-8-ylmethanol. PubChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqkV6EA-lQgwVRqXdOW0R8euy7HkR7DRjlwNNwXiEsLiRq64Bp5d6EiO5wThCOXGw9DExxchCOUB4zNfr8DGlUFxgAHjOa5HcYCTdE59xdoICrGRt11ErTAJKkJzQW3NTiKC3mz508vyLpJQl555xdQUcgMxkUnCpx]

- National Center for Biotechnology Information. (n.d.). 4-Hydroxyquinoline. PubChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGHPpcAVPDzusrcQKdF9Gjob5PZe_O0OVXp9FLCRQKSynI8Lc3FwYEaGZ2iI4UgWPpEIdSS_XmSAPZdGiluQER1ZB0UsXNYjNCd-RI-cdJdyYRRRHyMmkAm41zuT8U6guLPCL5GyfqeNtqnNgSSl-YoZSrwcHDM]

- Ismail, E. M. O. A., et al. (2024). Identification of Novel Quinolone and Quinazoline Alkaloids as Phosphodiesterase 10A Inhibitors for Parkinson's Disease through a Computational Approach. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxXRdf_i6BgwGsbmJol1mp_ll7ou87iFRhcywCUqprX4tkbhkSWY8iauQBzK-JVEwO90x9-P7POFzwEQo_HuQyaoDbPSIDxFGtVFj7X25B8myGanAokTp8O5Q6qXCVnNNrVxKU7pN2-vNX6sxm46pSx2Vy9PzIvWDJE793TxFVSYbS3lkV8AluLUi9xutzpmpkNDmgJKCQw7kkFYXa5736UxF8_WtBeJ-XcbikcF3M3qBa7vaQ-psLQXf_scVHCu7sZLJooHAyheeT4BxeofewRbBxAgvPoCK4XaYC7gOGR-NaaZsn__lz4ro6KwfpPaDdnj0JOluMXfDGtG8oEESMuzBorrK4]

Sources

- 1. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Oncolytic Efficacy and in Vivo Pharmacokinetics of [2-(4-Chlorophenyl)quinolin-4-yl](piperidine-2-yl)methanol (Vacquinol-1) Are Governed by Distinct Stereochemical Features - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity of Quinolin-4-ylmethanol Hydrobromide

Foreword: Unveiling the Potential of a Quinoline Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a privileged scaffold in medicinal chemistry.[1][2][3][4][5] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to the development of numerous clinically significant drugs.[1][6][7] This guide focuses on a specific, yet representative, member of this class: Quinolin-4-ylmethanol hydrobromide. While specific literature on this exact salt may be nascent, the extensive research on quinoline-4-methanol and related quinoline derivatives provides a robust framework for understanding its potential biological activities and for designing a comprehensive research and development program.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a causal understanding of experimental design and a self-validating framework for investigation. We will explore the probable biological activities of this compound, delve into the mechanistic underpinnings of these actions, and provide detailed, field-proven protocols for their in vitro evaluation.

The Quinoline Core: A Foundation of Diverse Bioactivity

The quinoline nucleus is a versatile pharmacophore, with functionalization at different positions leading to a wide array of biological effects.[1][3][4][5] Historically, quinoline derivatives have been pivotal in the fight against malaria, with quinine being a classic example.[1][6][8] Modern research has expanded the therapeutic landscape of quinolines to include:

-

Anticancer Activity: Many quinoline derivatives exhibit potent cytotoxic effects against various cancer cell lines.[1][9][10][11][12] Mechanisms include the induction of apoptosis, inhibition of angiogenesis, and interference with key signaling pathways.[1][9]

-

Antimicrobial Properties: The quinolone class of antibiotics, characterized by a 4-oxo-quinoline core, are potent inhibitors of bacterial DNA gyrase and topoisomerase IV, crucial enzymes for DNA replication.[13][14][15][16] This highlights the potential of the quinoline scaffold in developing new antibacterial agents.

-

Antimalarial Efficacy: Beyond quinine, synthetic quinolines like chloroquine and mefloquine have been mainstays in malaria treatment.[6][8][17][18][19] They are thought to interfere with the parasite's detoxification of heme in its food vacuole.[8]

-

Neuroprotective Potential: Emerging research suggests that quinoline derivatives may offer therapeutic benefits for neurodegenerative diseases such as Alzheimer's and Parkinson's.[20][21][22][23][24] These compounds can exhibit antioxidant properties and modulate the activity of key enzymes implicated in these conditions.[20][21][23]

Given this extensive background, this compound is a compelling candidate for investigation across these therapeutic areas. The presence of the methanol group at the 4-position is a key structural feature that warrants detailed biological evaluation.

Postulated Mechanisms of Action: A Multifaceted Approach

Based on the known activities of related quinoline compounds, we can postulate several mechanisms through which this compound may exert its biological effects.

Anticancer Activity: Targeting Cellular Proliferation and Survival

The potential anticancer activity of this compound is likely to be multifactorial.

-

Induction of Apoptosis: A common mechanism for anticancer agents is the triggering of programmed cell death. Quinoline derivatives have been shown to induce apoptosis through various pathways.[1][9]

-

Enzyme Inhibition: The compound could act as an inhibitor of key enzymes involved in cancer progression, such as topoisomerases or kinases.

The following diagram illustrates a potential workflow for investigating the anticancer properties of this compound.

Caption: Workflow for investigating the anticancer activity of this compound.

Antimalarial Activity: Disrupting Parasite Homeostasis

The structural similarity of Quinolin-4-ylmethanol to known antimalarial quinoline methanols, such as mefloquine, suggests a potential antiplasmodial activity.[18] The primary mechanism is likely the inhibition of hemozoin formation.

Caption: Postulated mechanism of antimalarial action for this compound.

Experimental Protocols: A Guide to In Vitro Evaluation

The following protocols provide a robust framework for the initial in vitro assessment of this compound's biological activity.

General Cell Culture and Compound Preparation

Rationale: Proper cell culture technique is paramount for reproducible and reliable data. The preparation of the test compound must ensure its solubility and stability in the culture medium.

Protocol:

-

Cell Line Maintenance:

-

Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in their recommended media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Routinely subculture cells upon reaching 70-80% confluency.

-

-

Compound Stock Solution Preparation:

-

Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in a suitable solvent such as dimethyl sulfoxide (DMSO).

-

Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

-

-

Working Solution Preparation:

-

On the day of the experiment, prepare serial dilutions of the stock solution in the appropriate cell culture medium to achieve the desired final concentrations.

-

Ensure the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically <0.5%).

-

Cytotoxicity Assessment: The MTT Assay

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[25][26][27] This assay is a fundamental first step in drug discovery for evaluating the potential toxicity and therapeutic index of novel compounds.[25][26][28]

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.

| Parameter | Description |

| Cell Lines | MCF-7, A549, HCT116 |

| Seeding Density | 5,000 - 10,000 cells/well |

| Compound Concentrations | 0.1, 1, 10, 50, 100 µM |

| Incubation Time | 48 hours |

| MTT Concentration | 0.5 mg/mL |

| Solubilizing Agent | DMSO |

| Absorbance Wavelength | 570 nm |

Antimalarial Activity: In Vitro Parasite Growth Inhibition Assay

Rationale: To assess the direct effect of the compound on the malaria parasite, an in vitro growth inhibition assay using Plasmodium falciparum is essential.

Protocol:

-

Parasite Culture: Culture a chloroquine-sensitive strain of P. falciparum (e.g., 3D7) in human O+ erythrocytes in RPMI 1640 medium supplemented with human serum or Albumax.

-

Synchronization: Synchronize the parasite culture to the ring stage.

-

Compound Treatment: In a 96-well plate, add the synchronized parasite culture to wells containing serial dilutions of this compound. Include chloroquine as a positive control and a vehicle control.

-

Incubation: Incubate the plate for 48-72 hours under a gas mixture of 5% CO2, 5% O2, and 90% N2.

-

Growth Assessment: Quantify parasite growth using a DNA-intercalating dye (e.g., SYBR Green I) and fluorescence measurement.

-

Data Analysis: Determine the IC50 value by plotting the percentage of growth inhibition against the compound concentration.

Future Directions: Expanding the Biological Profile

The initial in vitro data will guide further investigations. Promising results in specific areas should be followed by more detailed mechanistic studies. For instance, if significant anticancer activity is observed, investigations into the specific apoptotic pathways and cell cycle effects would be warranted. Similarly, potent antimalarial activity would necessitate studies on the mechanism of action, such as the inhibition of β-hematin formation.

Conclusion: A Promising Scaffold for Drug Discovery

This compound, by virtue of its quinoline core, stands as a compound of significant interest for drug discovery. The diverse biological activities associated with this scaffold, including anticancer, antimalarial, and neuroprotective effects, provide a strong rationale for its comprehensive evaluation. The experimental framework outlined in this guide offers a systematic and scientifically rigorous approach to elucidating the biological potential of this and other novel quinoline derivatives. Through careful and methodical investigation, the therapeutic promise of this important class of molecules can be fully realized.

References

- Bier, J., & Seelen, W. (1979). A New Synthesis of Quinoline-4-ones. Archiv der Pharmazie, 312(7), 584-589.

- Dayani, H., Jha, A., Ghate, M., & Vyas, V. K. (2021). Synthesis and In Vitro Evaluation of Substituted Quinolines as New Apoptosis Inducers and Anticancer Agents: Pharmacophore-based Design. Letters in Drug Design & Discovery, 18(11), 1050-1060.

- Ghosh, S., Choudhury, S., & Dutta, A. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.

- Hooper, D. C. (2016). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Cold Spring Harbor Perspectives in Medicine, 6(9), a025320.

- Kaur, K., et al. (2020). Quinoline-Based Hybrid Compounds with Antimalarial Activity. Molecules, 25(1), 126.

- Lesher, G. Y., et al. (1962). 1,8-Naphthyridine Derivatives. A New Class of Chemotherapeutic Agents. Journal of Medicinal and Pharmaceutical Chemistry, 5, 1063-1065.

- López-Muñoz, F., & Alamo, C. (2009). The quinoline alkaloids. In The Alkaloids: Chemistry and Biology (Vol. 67, pp. 1-105). Academic Press.

- Ma, C., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Molecules, 28(20), 7089.

- Mishra, A., et al. (2024). In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. Chemistry & Biodiversity, e202401629.

- Narender, T., et al. (2012). Biological activities of quinoline derivatives. Mini reviews in medicinal chemistry, 12(9), 850-866.

- O'Neill, P. M., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 59(21), 9838-9849.

- Pires, N., et al. (2015). Differences in anti-malarial activity of 4-aminoalcohol quinoline enantiomers and investigation of the presumed underlying mechanism of action. Malaria Journal, 14, 119.

- Riveiro, M. E., et al. (2010). Quinoline derivatives: a patent review (2005 - 2009).

- Sharma, P., et al. (2021). Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. Journal of Alzheimer's Disease, 84(4), 1685-1701.

- Singh, R., & Kumar, V. (2021). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 11(28), 17053-17076.

- Soni, N., et al. (2025). Various therapeutic actions of quinolines.

- Szymański, P., et al. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(21), 6643.

- Verma, A., et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of Molecular Structure, 1248, 131460.

- Vroegop, S. (2025).

- Wang, D., et al. (2022). Application of Quinoline Ring in Structural Modification of Natural Products. Molecules, 27(21), 7249.

- Ward, S. A., et al. (1995). Quinoline antimalarials: mechanisms of action and resistance. Trends in Pharmacological Sciences, 16(7), 241-246.

- World Health Organization. (2021). World malaria report 2021.

- Yun, C. W., et al. (2020). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Molecules, 25(12), 2757.

- Zhang, H., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(5).

- Zarranz, B., et al. (2004). Recent advances in the synthesis of quinolines. Arkivoc, 2004(5), 14-30.

- Berridge, M. V., & Tan, A. S. (1993). Characterization of the cellular reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT): subcellular localization, substrate dependence, and involvement of mitochondrial electron transport in MTT reduction. Archives of Biochemistry and Biophysics, 303(2), 474-482.

- Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents. Pharmacology & Therapeutics, 79(1), 55-87.

- Gornik, O., et al. (2021). Synthesis and Biological Activity of Some Novel Quinolinones Derived from 1-Ethyl-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carbaldehyde. Molecules, 26(24), 7545.

- Kumar, S., & Bawa, S. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology, 84, e275466.

- Martínez-González, A. I., et al. (2024). Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. Molecules, 29(9), 2021.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Broad Applications of Quinoline Derivatives: From Pharmaceuticals to Materials. Retrieved from [Link]

- Osol, A., & Hoover, J. E. (Eds.). (1975). Remington's Pharmaceutical Sciences (15th ed.). Mack Publishing Co.

- Patel, K., et al. (2024). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Pharmaceuticals, 17(2), 180.

- Ryley, J. F., & Peters, W. (1970). The antimalarial activity of some quinolone esters. Annals of Tropical Medicine & Parasitology, 64(2), 209-222.

- Shiozaki, T., et al. (2013). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 78(17), 8575-8581.

- Sriram, D., & Yogeeswari, P. (2010). Medicinal Chemistry (2nd ed.).

- Wellems, T. E., & Plowe, C. V. (2001). Chloroquine-resistant malaria. The Journal of Infectious Diseases, 184(6), 770-776.

Sources

- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 6. nbinno.com [nbinno.com]

- 7. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benthamdirect.com [benthamdirect.com]

- 10. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 12. mdpi.com [mdpi.com]

- 13. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Differences in anti-malarial activity of 4-aminoalcohol quinoline enantiomers and investigation of the presumed underlying mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. ijprajournal.com [ijprajournal.com]

- 26. researchgate.net [researchgate.net]

- 27. benchchem.com [benchchem.com]

- 28. scielo.br [scielo.br]

The Ascendant Therapeutic Potential of Quinolin-4-ylmethanol Hydrobromide Derivatives: A Technical Guide for Drug Development Professionals

Abstract

The quinoline nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents with a broad spectrum of biological activities. Among the vast landscape of quinoline derivatives, the quinolin-4-ylmethanol subclass has emerged as a particularly promising area of research, demonstrating significant potential in the development of novel antimalarial and anticancer agents. The conversion of these derivatives into their hydrobromide salts often enhances their physicochemical properties, such as solubility and stability, rendering them more suitable for pharmaceutical development. This in-depth technical guide provides a comprehensive overview of quinolin-4-ylmethanol hydrobromide derivatives, intended for researchers, scientists, and drug development professionals. It delves into the synthetic methodologies, explores the mechanistic underpinnings of their biological activities, and presents detailed experimental protocols to facilitate further investigation and development of this promising class of compounds.

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in drug discovery, owing to its ability to interact with a diverse array of biological targets.[1][2] From the historic antimalarial quinine to modern targeted cancer therapies, quinoline derivatives have consistently proven their therapeutic value.[3][4] The versatility of the quinoline nucleus allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties to enhance efficacy and reduce toxicity.[5] This guide focuses specifically on quinolin-4-ylmethanol derivatives, a class of compounds characterized by a hydroxymethyl group at the C4 position of the quinoline ring, and their hydrobromide salts, which are often prepared to improve drug-like properties.[6]

The rationale for investigating this compound derivatives is rooted in the established success of related quinoline-based drugs and the unique chemical features of the 4-ylmethanol substitution. This substitution pattern offers a key site for further functionalization and can significantly influence the molecule's interaction with biological targets. This guide will explore the synthesis, biological activities, and future prospects of these compounds in the realms of infectious diseases and oncology.

Synthetic Pathways to Quinolin-4-ylmethanol Derivatives

The synthesis of quinolin-4-ylmethanol derivatives can be approached through several strategic pathways, primarily involving the construction of the quinoline core followed by modification at the C4 position, or the direct introduction of the functionalized side chain during the ring-forming reaction.

Core Quinoline Synthesis

Established methods for synthesizing the quinoline scaffold, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, provide a foundation for accessing the necessary precursors.[7] The choice of method is often dictated by the desired substitution pattern on the benzene portion of the quinoline ring.

Functionalization at the C4 Position

A common and efficient route to quinolin-4-ylmethanol derivatives involves the reduction of a quinoline-4-carboxylic acid or its corresponding ester. This two-step process typically starts with the synthesis of the carboxylic acid, which is then converted to the desired alcohol.

This protocol details a representative synthesis of a quinolin-4-ylmethanol derivative, starting from 6-methoxy isatin.

Step 1: Synthesis of 2-Phenyl-6-methoxyquinoline-4-carboxylic acid

-

Suspend 6-methoxy isatin (40 mmol) in 150 mL of 6 M aqueous KOH in a 500 mL round-bottom flask equipped with a condenser.

-

Heat the suspension to 100°C.

-

Add a solution of acetophenone (52 mmol) in 20 mL of warm ethanol in small portions over 1 hour.

-

After the addition is complete, reflux the reaction mixture for an additional 4 hours.

-

Cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the residue with 100 mL of water, chill, and filter.

-

Acidify the filtrate to pH 6 with 1 M aqueous hydrochloric acid.

-

Collect the resulting precipitate of the crude acid by filtration, wash with water to remove excess acid, and dry under vacuum.

Step 2: Synthesis of Ethyl 2-phenyl-6-methoxyquinoline-4-carboxylate

-

Stir a mixture of 2-phenyl-6-methoxyquinoline-4-carboxylic acid (29 mmol) and potassium carbonate (44 mmol) in 60 mL of N,N-dimethylformamide (DMF) at 60°C for 30 minutes.

-

To this suspension, add ethyl iodide (34.8 mmol) and stir the mixture for 24 hours at room temperature.

-

Add water to the mixture at 0°C and collect the precipitate by filtration.

Step 3: Synthesis of (2-Phenyl-6-methoxyquinolin-4-yl)methanol

-

To a stirred solution of ethyl 2-phenyl-6-methoxyquinoline-4-carboxylate (20.28 mmol) in 120 mL of tetrahydrofuran (THF) at 0°C, add a solution of sodium borohydride (60 mmol) in methanol over 2 hours.

-

Stir the reaction mixture for an additional 4 hours at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired (2-phenyl-6-methoxyquinolin-4-yl)methanol.

Caption: Synthetic workflow for a quinolin-4-ylmethanol derivative.

Preparation of the Hydrobromide Salt

The conversion of the quinolin-4-ylmethanol free base to its hydrobromide salt is a standard procedure in medicinal chemistry to enhance aqueous solubility and stability, which are crucial for bioavailability and formulation.

-

Dissolve the purified quinolin-4-ylmethanol derivative in a suitable anhydrous solvent (e.g., diethyl ether, ethyl acetate, or a mixture of isopropanol and diethyl ether).

-

Slowly add a solution of hydrobromic acid (HBr) in a compatible solvent (e.g., acetic acid or an ethereal solution) dropwise to the stirred solution of the free base. The molar ratio of the base to acid should be approximately 1:1.

-

A precipitate of the hydrobromide salt will typically form upon addition of the acid.

-

Stir the resulting suspension at room temperature for a specified period (e.g., 1-2 hours) to ensure complete salt formation.

-

Collect the solid salt by filtration, wash with the anhydrous solvent to remove any unreacted starting materials, and dry under vacuum to yield the pure this compound.

Potential Therapeutic Applications

The structural features of quinolin-4-ylmethanol derivatives make them attractive candidates for development in several therapeutic areas, most notably as antimalarial and anticancer agents.

Antimalarial Activity

The quinoline core is central to many antimalarial drugs, including chloroquine and mefloquine.[8][9] These drugs are thought to exert their effect by interfering with the detoxification of heme in the malaria parasite's food vacuole.[8] Quinolinemethanol derivatives, in particular, have a history of investigation as antimalarial agents. For instance, the compound WR 30090, a quinoline methanol derivative, has demonstrated efficacy against various strains of Plasmodium falciparum.[10]

The proposed mechanism of action for many quinoline antimalarials involves the inhibition of hemozoin formation. In the parasite's acidic food vacuole, hemoglobin is digested, releasing toxic free heme. The parasite detoxifies this heme by polymerizing it into an inert crystalline substance called hemozoin. Quinoline-based drugs are believed to cap the growing hemozoin crystal, preventing further polymerization and leading to a buildup of toxic heme, which ultimately kills the parasite.

Caption: Proposed mechanism of antimalarial action for quinoline derivatives.

Anticancer Activity

Quinoline derivatives have demonstrated a wide range of anticancer activities through various mechanisms, including the inhibition of tyrosine kinases, topoisomerases, and DNA repair pathways.[3][4] The diverse chemical space accessible through the functionalization of the quinoline scaffold allows for the development of compounds with high potency and selectivity against specific cancer targets.

While specific data on this compound derivatives in cancer is still emerging, the broader class of quinoline compounds has shown significant promise. For example, some quinoline derivatives have been found to be potent against prostate cancer cell lines.[11] Others have exhibited cytotoxic effects against a panel of cancer cell lines, including those of the breast, colon, and liver.[4][12]